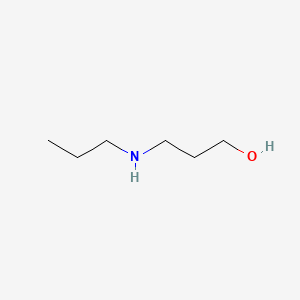

3-(Propylamino)propan-1-ol

Description

Contextualization within the Chemistry of Amino Alcohols

Amino alcohols are bifunctional compounds that are widely utilized in organic synthesis, medicinal chemistry, and materials science. scbt.comum.edu.my The presence of both a hydroxyl (-OH) and an amino (-NH2, -NHR, or -NR2) group allows for a wide range of chemical reactions, including those typical of both alcohols and amines. ontosight.ai This dual functionality enables them to act as versatile building blocks for more complex molecules and as ligands in catalysis. wikipedia.orgscbt.com

Amino alcohols are broadly classified based on the relative position of the amino and hydroxyl groups, such as 1,2-amino alcohols, 1,3-amino alcohols, and so on. um.edu.my 3-(Propylamino)propan-1-ol falls into the category of 1,3-amino alcohols. These compounds are of significant interest as they form the core structure of numerous biologically active molecules and are important synthons in organic synthesis. sioc-journal.cn The synthesis of optically pure 1,3-amino alcohols is a particularly active area of research. sioc-journal.cn

Significance of this compound as a Prototypical Amine-Alcohol Compound

This compound serves as a straightforward yet representative example of an N-alkylated 1,3-amino alcohol. Its relatively simple structure allows for the study of the fundamental chemical and physical properties imparted by the amino and hydroxyl groups without the complications of more complex substituents. ontosight.ai

The key structural features of this compound are its propyl chain attached to the nitrogen atom and the three-carbon spacer between the nitrogen and the hydroxyl group. This specific arrangement influences its physical properties, such as boiling point and solubility, as well as its reactivity in chemical transformations. biosynce.com The compound's ability to participate in hydrogen bonding, a characteristic feature of both alcohols and amines, is also a key aspect of its chemical behavior. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| Boiling Point | 105°C at 17 Torr |

| Density | 0.9012 g/cm³ |

| LogP | 0.3684 |

| Topological Polar Surface Area (TPSA) | 32.26 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 5 |

Source: biosynce.comchemscene.com

Overview of Research Trajectories and Scholarly Interest

Research involving simple amino alcohols like this compound has generally focused on several key areas:

Synthesis and Methodology Development: A significant portion of research is dedicated to developing efficient and selective methods for the synthesis of amino alcohols. uni-muenster.dewestlake.edu.cn This includes the exploration of various catalytic systems and reaction conditions to improve yields and control stereochemistry, which is crucial for pharmaceutical applications. sioc-journal.cnwestlake.edu.cn The synthesis of related compounds, such as 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol, often involves the reaction of a primary amine with an epoxide, a common strategy for preparing amino alcohols. smolecule.com

Applications as Building Blocks: Due to their bifunctionality, amino alcohols are valuable intermediates in the synthesis of more complex molecules. ontosight.ai They are used in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. westlake.edu.cnsmolecule.com For instance, the structural motif of amino alcohols is found in many drugs, including beta-blockers. uni-muenster.deresearchgate.net

Role in Materials Science: The ability of amino alcohols to act as cross-linkers and surface modifiers makes them useful in polymer chemistry and materials science. scbt.com They can be incorporated into polymers to enhance properties like thermal stability and adhesion.

While specific in-depth studies focusing solely on this compound are not abundant in publicly available literature, its role as a representative of the N-alkylated amino alcohol class is clear. It serves as a reference point for understanding the fundamental properties and reactivity of this important class of compounds. The broader research on amino alcohols continues to be a vibrant field, driven by the demand for new synthetic methodologies and the development of novel functional molecules. researchgate.netacs.org

Structure

3D Structure

Properties

IUPAC Name |

3-(propylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-2-4-7-5-3-6-8/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBMMWYCAMYUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192096 | |

| Record name | 1-Propanol, 3-(propylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38825-85-3 | |

| Record name | 1-Propanol, 3-(propylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038825853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-(propylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Propylamino Propan 1 Ol

Reactions at the Hydroxyl Moiety

The primary alcohol group in 3-(propylamino)propan-1-ol is susceptible to various chemical transformations, most notably oxidation and the formation of urethane (B1682113) linkages.

Oxidation Pathways of the Primary Alcohol Group

The primary alcohol functionality of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed.

The oxidation of primary alcohols typically proceeds in a two-step manner. The initial oxidation product is an aldehyde, which can be isolated if the reaction conditions are carefully controlled. Further oxidation of the aldehyde leads to the formation of a carboxylic acid. savemyexams.com

Common oxidizing agents for this transformation include chromium-based reagents, such as potassium dichromate (K₂Cr₂O₇) in an acidic medium. savemyexams.com When this compound is treated with such reagents, the expected products are 3-(propylamino)propanal and, upon further oxidation, 3-(propylamino)propanoic acid.

| Reactant | Oxidizing Agent | Intermediate Product | Final Product |

| This compound | Acidified Potassium Dichromate | 3-(Propylamino)propanal | 3-(Propylamino)propanoic acid |

This table illustrates the stepwise oxidation of this compound.

Selective oxidation to the carboxylic acid can be promoted by using strong oxidizing agents and allowing the reaction to proceed to completion. Conversely, to obtain the aldehyde, milder conditions and immediate removal of the product from the reaction mixture are often necessary to prevent over-oxidation.

Formation of Urethane Linkages through Reactions with Isocyanates

The hydroxyl group of this compound can react with isocyanates to form urethane linkages. This reaction is a cornerstone of polyurethane chemistry. The general reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon atom of the isocyanate group (-N=C=O).

The reaction mechanism is influenced by the presence of catalysts and the stoichiometry of the reactants. In the absence of a catalyst, the reaction is thought to proceed through a series of associative and dissociative steps. The presence of excess alcohol can lead to a self-catalyzed pathway where a second alcohol molecule facilitates the proton transfer.

| Reactants | Functional Groups Involved | Resulting Linkage | Product Class |

| This compound + Isocyanate (R-NCO) | -OH (alcohol) + -NCO (isocyanate) | -NH-C(=O)-O- | Urethane |

This table summarizes the formation of a urethane linkage from this compound and an isocyanate.

At elevated temperatures, the newly formed urethane can further react with another isocyanate molecule to form an allophanate. This is a side reaction that can lead to cross-linking in polyurethane systems.

Reactions at the Secondary Amine Functionality

The secondary amine group in this compound is a nucleophilic center and can participate in a variety of reactions, including condensations and ring-opening amidations.

Condensation Reactions

Secondary amines, such as the one present in this compound, can undergo condensation reactions with various electrophiles. A notable example is the reaction with carbonyl compounds. The reaction of a secondary amine with an aldehyde or a ketone typically leads to the formation of an enamine, following the initial formation of an unstable carbinolamine intermediate.

Another type of condensation reaction involves the reaction of a secondary amine with an alcohol in the presence of a suitable catalyst to produce a tertiary amine and water. For instance, the condensation of dibutylamine (B89481) with butanol in the presence of a ruthenium catalyst yields tributylamine. researchgate.net A similar reaction could be envisioned for this compound with another alcohol.

| Reactant 1 | Reactant 2 | Product Type |

| This compound (amine) | Aldehyde/Ketone | Enamine |

| This compound (amine) | Alcohol | Tertiary Amine |

This table outlines potential condensation reactions involving the secondary amine of this compound.

Ring-Opening Amidation Reactions (e.g., with Phosphonocoumarins)

The nucleophilic secondary amine of this compound can act as a ring-opening agent for strained heterocyclic compounds, such as coumarins and their derivatives. The reaction of amines with coumarins can lead to the opening of the lactone ring to form amides.

Research has shown that the Michael addition of amines, including secondary amines like piperidine, to diethyl ester of coumarin-3-phosphonic acid can result in the formation of ring-opened amide products. tandfonline.com This suggests that this compound could similarly react with phosphonocoumarins, where the secondary amine would nucleophilically attack the coumarin (B35378) ring system, leading to the formation of a stable amide. This type of reaction is a powerful tool for the synthesis of functionalized open-chain compounds from cyclic precursors. Coumarin dimers have also demonstrated high reactivity in ring-opening polyaddition reactions with diamines to yield polyamides. researchgate.net

Mechanism of Carbon Dioxide Absorption by Amino Alcohols

Amino alcohols like this compound are effective absorbents for carbon dioxide (CO₂), a process of significant industrial and environmental importance. The absorption is a chemical process involving the reaction of CO₂ with the amine functionality.

The generally accepted mechanism for CO₂ absorption by primary and secondary amines involves the formation of a zwitterionic intermediate. In this mechanism, the nitrogen atom of the amine attacks the electrophilic carbon atom of CO₂. This is followed by a deprotonation step, where a base (another amine molecule, water, or the hydroxyl group of the amino alcohol itself) abstracts a proton from the nitrogen, leading to the formation of a carbamate (B1207046).

Zwitterion Mechanism:

Zwitterion Formation: R₂NH + CO₂ ⇌ R₂N⁺HCOO⁻

Deprotonation: R₂N⁺HCOO⁻ + B ⇌ R₂NCOO⁻ + BH⁺ (where B is a base)

Alternatively, particularly in the presence of water, a base-catalyzed hydration mechanism can occur, leading to the formation of bicarbonate. The amino alcohol acts as a base to catalyze the hydration of CO₂.

Base-Catalyzed Hydration:

R₂NH + H₂O ⇌ R₂NH₂⁺ + OH⁻

OH⁻ + CO₂ ⇌ HCO₃⁻

The hydroxyl group of the amino alcohol can play a crucial role in facilitating the proton transfer step in the zwitterion mechanism, thereby enhancing the rate of CO₂ absorption.

| Mechanism | Key Intermediate | Final Product(s) | Role of Amino Alcohol |

| Zwitterion Mechanism | Zwitterion (R₂N⁺HCOO⁻) | Carbamate (R₂NCOO⁻) | Nucleophile and proton acceptor |

| Base-Catalyzed Hydration | - | Bicarbonate (HCO₃⁻) | Base catalyst |

This table compares the two primary mechanisms for CO₂ absorption by amino alcohols.

Quantum Mechanical Studies of Proton Transfer in CO₂ Absorption by 3-Amino-1-propanol

Quantum mechanical investigations into the reaction between CO₂ and 3-amino-1-propanol have elucidated the critical mechanism of proton transfer during the formation of carbamic acid. rsc.orgresearchgate.netrsc.org These studies confirm that the process is not a simple, single-step event but rather a concerted mechanism that is highly dependent on the surrounding molecular environment. rsc.orgrsc.org

The initial step is the nucleophilic attack of the amine's nitrogen on the CO₂, forming a zwitterionic intermediate. nih.govnih.gov Following this, the crucial step is the transfer of a proton from the nitrogen atom to one of the oxygen atoms of the carboxylate group to form the more stable carbamic acid. Theoretical calculations show that this proton transfer is the rate-determining step of the reaction. rsc.org In the absence of any mediating molecules, this intramolecular proton transfer faces a significant energy barrier. However, the presence of other molecules, particularly water or other amine molecules, can create a "proton wire" or shuttle, facilitating the transfer through a lower energy pathway. rsc.orgresearchgate.net The proton transfer is found to occur in a concerted manner, with the specific pathway depending on the initial configuration of the reacting complex. rsc.orgrsc.org

Role of Water and Hydroxyl Groups in Carbamate Formation Energetics

Both water molecules and the integral hydroxyl group of the alkanolamine play a decisive role in the energetics of CO₂ absorption by actively participating in the proton transfer mechanism. rsc.orgresearchgate.netrsc.org This participation significantly lowers the activation energy barrier for the conversion of the zwitterion to carbamic acid.

Role of Water: Quantum mechanical studies reveal that water molecules act as a bridge for proton transfer. rsc.orgresearchgate.net A water molecule can accept a proton from the zwitterion's ammonium (B1175870) group and simultaneously donate one of its own protons to the zwitterion's carboxylate group. This water-assisted mechanism drastically reduces the Gibbs free energy of activation compared to the uncatalyzed reaction. For instance, in studies of 3-amino-1-propanol, the presence of water molecules was found to have a high impact on the reaction energetics. rsc.orgresearchgate.netrsc.org

Role of the Hydroxyl Group: The hydroxyl group of the amino alcohol itself also significantly affects the reaction energetics by participating in the proton transfer network. rsc.orgrsc.org It can form hydrogen bonds and act as part of the proton shuttle, similar to a water molecule. This intramolecular assistance further stabilizes the transition state and lowers the energy barrier. The study of 3-amino-1-propanol unequivocally confirms that the hydroxyl group, in concert with water molecules, is explicitly involved in the formation of carbamic acid. rsc.orgrsc.org

The table below summarizes the calculated Gibbs free energy of activation for the rate-determining proton transfer step in the CO₂ absorption by 3-amino-1-propanol in the presence of varying numbers of water molecules, illustrating their catalytic effect.

| Reacting System | Gibbs Free Energy of Activation (kcal/mol) |

| 3-amino-1-propanol + CO₂ (uncatalyzed) | 10.7 |

| 3-amino-1-propanol + CO₂ + 2 H₂O (water-assisted) | 7.4 |

Data sourced from quantum mechanical studies on 3-amino-1-propanol, which serves as a model for related amino alcohols. rsc.org

Kinetics of CO₂ Reaction with Primary and Secondary Amines in Aqueous Solution

The kinetics of the reaction between CO₂ and aqueous solutions of primary and secondary amines are generally described by the zwitterion mechanism, first proposed by Caplow and reintroduced by Danckwert. nih.govutwente.nltandfonline.com This two-step mechanism is widely accepted for interpreting kinetic data. nih.govutwente.nl

Zwitterion Formation: The amine (Am) reacts with CO₂ to form a zwitterionic intermediate.

Am + CO₂ ⇌ Am⁺COO⁻

Deprotonation: The zwitterion is then deprotonated by a base (B) present in the solution to form the stable carbamate and a protonated base.

Am⁺COO⁻ + B ⇌ AmCOO⁻ + BH⁺

Coordination Chemistry and Complex Formation

Amino alcohols like this compound are effective chelating ligands in coordination chemistry. The presence of both a "soft" nitrogen donor from the amino group and a "hard" oxygen donor from the hydroxyl group allows them to act as bidentate ligands, forming stable complexes with a variety of metal ions.

Synthesis and Characterization of Metal Complexes (e.g., Copper(II)) with Amino Alcohol Ligands

The synthesis of metal complexes with amino alcohol ligands is typically straightforward. A common method involves the reaction of a metal salt, such as copper(II) chloride or copper(II) bromide, with an equimolar amount of the amino alcohol ligand in a suitable solvent like methanol (B129727) or ethanol. nih.govmdpi.com The resulting complexes can often be isolated as stable, colored crystalline solids. nih.gov

These complexes are characterized using a suite of analytical techniques:

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.govresearchgate.net Copper(II) complexes with bidentate or tridentate ligands frequently adopt distorted square planar, square pyramidal, or trigonal bipyramidal geometries. nih.govnih.govresearchgate.net

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Proves that coordination occurs via the nitrogen and oxygen atoms by observing shifts in the characteristic vibrational frequencies of the N-H and O-H bonds upon complexation. researchgate.net

UV-Vis Spectroscopy: Provides information about the electronic environment of the metal ion and the coordination geometry. nih.govrsc.org

Magnetic Susceptibility: Measurements help determine the magnetic moment of the complex, which confirms the oxidation state and spin state of the metal center (e.g., the paramagnetic nature of mononuclear copper(II) complexes). nih.govresearchgate.net

Elemental Analysis: Confirms the stoichiometry and empirical formula of the synthesized complex. mdpi.comrsc.org

The table below provides examples of coordination geometries observed in Copper(II) complexes with related multidentate ligands containing nitrogen and oxygen donors.

| Complex Type | Ligand Type | Coordination Geometry |

| Mononuclear Copper(II) Complex | Tridentate NNO Ligand | Distorted Trigonal Bipyramidal |

| Mononuclear Copper(II) Complex | Tridentate ONO Ligand + Amine | Square Planar |

| Mononuclear Copper(II) Complex | Tridentate ONO Ligand + 2 Amines | Square Pyramidal |

| Dinuclear Copper(II) Complex | Bidentate Pyrazolyl-derived Ligand | Distorted Tetrahedral |

Data compiled from studies on various Cu(II) complexes, illustrating common geometries. nih.govnih.govresearchgate.net

Theoretical Studies on Coordination Spheres and Intramolecular Interactions

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding the subtleties of metal complex structures and their reactivity. These studies go beyond the primary coordination sphere (the ligands directly bonded to the metal) to investigate the influence of the secondary coordination sphere and other non-covalent interactions. escholarship.org

For a complex of this compound, theoretical models can predict:

Preferred Conformations: The flexible propyl and propanol (B110389) chains can adopt various conformations. Theoretical calculations can determine the most energetically favorable arrangement of the ligand around the metal ion.

Secondary Coordination Sphere Effects: This includes interactions with solvent molecules, counter-ions, or other nearby molecules that are not directly bonded to the metal center. These interactions can tune the redox potential of the metal and affect its reactivity. escholarship.orgmdpi.com For example, hydrogen bonding interactions within the secondary sphere can dramatically alter the reactivity of a metal-oxo complex. escholarship.org

Advanced Spectroscopic and Analytical Characterization of 3 Propylamino Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of 3-(Propylamino)propan-1-ol. Through various NMR experiments, detailed insights into the compound's molecular framework, functional groups, and the connectivity of its atoms can be obtained.

¹H and ¹³C NMR Spectral Interpretation for Identification of Functional Groups

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms.

¹H NMR Spectral Data of this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂-OH | ~3.7 | Triplet | 2H |

| -CH₂-CH₂-OH | ~1.7 | Quintet | 2H |

| -NH-CH₂- | ~2.6 | Triplet | 2H |

| -CH₂-CH₂-CH₃ | ~1.5 | Sextet | 2H |

| -CH₂-CH₃ | ~0.9 | Triplet | 3H |

| -NH- and -OH | Variable | Broad Singlet | 2H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are also influenced by the electronegativity of the neighboring heteroatoms.

Predicted ¹³C NMR Spectral Data of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₂-OH | ~60-65 |

| -CH₂-CH₂-OH | ~30-35 |

| -NH-CH₂- | ~50-55 |

| -CH₂-CH₂-CH₃ | ~20-25 |

| -CH₂-CH₃ | ~10-15 |

Note: These are predicted values based on typical chemical shifts for similar functional groups.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Probing Spin Systems and Connectivities

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignment of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For instance, the triplet at ~3.7 ppm (-CH₂-OH) would show a cross-peak with the quintet at ~1.7 ppm (-CH₂-CH₂-OH), confirming their connectivity. Similarly, correlations would be observed between the protons of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would link the proton signals to their corresponding carbon signals, for example, the proton triplet at ~3.7 ppm to the carbon signal around 60-65 ppm.

Quantitative NMR for Reaction Progress Monitoring and Speciation Studies (e.g., CO₂ absorption)

Quantitative NMR (qNMR) is a valuable technique for monitoring reaction kinetics and determining the distribution of species in a mixture, such as during the absorption of carbon dioxide (CO₂) by amine solutions. researchgate.netresearchgate.net By integrating the signals of specific nuclei (e.g., ¹H or ¹³C), the relative concentrations of the amine, carbamate (B1207046), and bicarbonate species can be determined over time. chemrxiv.org This allows for the study of reaction rates and equilibrium positions, which is crucial for applications like industrial CO₂ capture. researchgate.netresearchgate.net For this compound, ¹³C NMR can be particularly informative for observing the formation of carbamate and bicarbonate species, as the carbonyl carbons of these species give distinct signals in the spectrum. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular mass of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis

Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, it typically produces a protonated molecule [M+H]⁺, allowing for the confirmation of the molecular weight. Fragmentation can be induced to provide structural information. Common fragmentation pathways for protonated amines include the loss of small neutral molecules. mdpi.comnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds, making it ideal for assessing the purity of this compound and identifying any volatile degradation products. researchgate.netlabrulez.com The gas chromatograph separates the components of a sample, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification. copernicus.org Derivatization may sometimes be employed to improve the chromatographic properties of polar analytes like alkanolamines. researchgate.net

Common Degradation Products of Alkanolamines Identified by MS Techniques

| Degradation Product | Analytical Technique |

| Oxidative degradation products | GC-MS, ESI-MS |

| Thermal degradation products | GC-MS |

| Carbamate polymers | ESI-MS |

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of this compound with high confidence. This precise mass measurement is a critical step in the definitive identification of the compound.

Precise Mass Determination of this compound

| Ion | Calculated Exact Mass |

| [C₆H₁₅NO + H]⁺ | 118.1226 |

This precise mass can be used to confirm the molecular formula C₆H₁₅NO and distinguish it from other isobaric compounds.

MALDI-TOF/TOF-MS/MS for Oligomer and Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the characterization of macromolecules, including oligomers and polymers that could be synthesized using this compound as a monomer or functional building block. sigmaaldrich.comrsc.org This soft ionization method is particularly valuable as it minimizes fragmentation of large molecules, allowing for the accurate determination of molecular weight distributions and structural details. nih.gov

In a typical MALDI-TOF analysis of a polymer derived from this compound, the mass spectrum would display a distribution of peaks, with each peak corresponding to an individual oligomer chain (n-mer) complexed with an ion (e.g., Na⁺ or K⁺). nih.gov The mass difference between adjacent peaks directly corresponds to the mass of the repeating monomer unit. This allows for unambiguous confirmation of the polymer's primary structure.

Furthermore, MALDI-TOF MS is instrumental in confirming the identity and integrity of end groups on a polymer chain. sigmaaldrich.comnih.gov By calculating the theoretical mass of a polymer chain with expected end groups and comparing it to the observed mass, analysts can verify the success of the polymerization and any subsequent modification reactions. The high resolution of MALDI-TOF MS enables the clear distinction between polymers with different end-group compositions, making it an indispensable tool for quality control and the development of well-defined polymeric materials. frontiersin.org The selection of an appropriate matrix, cationizing agent, and solvent system is critical for achieving optimal results in the analysis of a specific polymer. frontiersin.org

Vibrational Spectroscopy for Functional Group and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers a non-destructive means to probe the molecular structure of this compound. It is particularly sensitive to the presence of specific functional groups and the nature of hydrogen bonding within the substance. nih.govmdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for O-H and C-N Stretching Frequencies

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the FTIR spectrum is characterized by distinct absorption bands corresponding to its key structural features: the hydroxyl (-OH) group, the secondary amine (-NH-) group, and the carbon-nitrogen (C-N) bond.

The O-H stretching vibration of the alcohol group typically appears as a strong, broad band in the region of 3200–3600 cm⁻¹. docbrown.infonist.gov The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between molecules. The N-H stretching vibration for the secondary amine is expected in a similar region, around 3300–3500 cm⁻¹, but is typically weaker and sharper than the O-H band. The C-N stretching vibration for an aliphatic amine is observed in the fingerprint region, generally between 1020 and 1220 cm⁻¹. docbrown.info Detailed analysis of the related compound, 3-amino-1-propanol, reveals the significant influence of both intramolecular and intermolecular hydrogen bonding on the vibrational spectra. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |

|---|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong | Broad |

| Secondary Amine (-NH) | N-H Stretch | 3300 - 3500 | Weak - Medium | Sharp |

| Alkyl C-H | C-H Stretch | 2850 - 2960 | Medium - Strong | Sharp |

| Amine (-NH) | N-H Bend | 1550 - 1650 | Variable | - |

| Aliphatic Amine (C-N) | C-N Stretch | 1020 - 1220 | Medium | - |

In situ FTIR for Real-Time Monitoring of Chemical Reactions

In situ FTIR spectroscopy is a powerful process analytical technology (PAT) that allows for the real-time monitoring of chemical reactions as they occur. youtube.comrsc.org By inserting an attenuated total reflectance (ATR) probe directly into a reaction vessel, spectra can be collected continuously without the need for sample extraction. This provides immediate data on the concentration of reactants, intermediates, and products. nih.gov

For reactions involving this compound, such as polymerization, esterification, or amidation, in situ FTIR can track the reaction progress by monitoring changes in key vibrational bands. For instance, in an esterification reaction, one could observe the decrease in the intensity of the broad O-H band of the alcohol and the simultaneous appearance of a strong carbonyl (C=O) stretching band from the newly formed ester. youtube.com This real-time data is invaluable for determining reaction kinetics, identifying reaction intermediates, and optimizing process parameters to ensure reaction completion and maximize yield. nih.govlongdom.org

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as an excellent complementary technique to FTIR for vibrational analysis. mdpi.comrsc.org While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. mdpi.com A key advantage of Raman is its low interference from water, making it well-suited for studying reactions in aqueous media.

For this compound, Raman spectroscopy can provide detailed information about the carbon skeleton and non-polar bonds, which often produce weak signals in FTIR. The C-C and C-H vibrations in the propyl chains would be clearly visible. plos.org Studies on similar amino alcohols and amino acids have shown that Raman spectroscopy is sensitive to conformational changes and the nuances of hydrogen bonding. nih.govmdpi.com The amino wagging mode, in particular, can be very sensitive to the molecular environment and interactions. researchgate.net Comparing the Raman and FTIR spectra provides a more complete picture of the vibrational modes of the molecule.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a chemical compound. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method.

Chiral Chromatography (e.g., HPLC with Chiral Stationary Phases) for Enantiomer Resolution

The specific compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. As a result, chiral chromatography is not applicable for its resolution.

However, this technique is indispensable for the separation of chiral molecules that are structurally related to this compound. If a stereocenter were introduced into the molecule, for example by substitution on the carbon backbone, the resulting racemic mixture of enantiomers could be resolved using chiral chromatography. mdpi.com High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach for this purpose. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and efficient analytical technique for monitoring the progress of chemical reactions. libretexts.orgchemistryhall.com It allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. chemistryhall.com For the synthesis or modification of this compound, TLC is an invaluable tool to determine reaction completion by observing the disappearance of reactant spots and the appearance of product spots. libretexts.org

The separation on a TLC plate is based on the principle of differential partitioning of components between a stationary phase and a mobile phase. crsubscription.com For amino alcohols like this compound, the stationary phase is typically polar, with silica (B1680970) gel (SiO₂) being the most common choice. researchgate.netnih.gov The polarity of the functional groups in the molecule dictates its interaction with the stationary phase; the hydroxyl (-OH) and secondary amine (-NH) groups of this compound allow it to form hydrogen bonds with the silica gel, influencing its retention. acs.org

The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system is selected so that the components of interest have retention factor (Rƒ) values ideally between 0.2 and 0.8. chemistryhall.com For separating amino alcohols, mixtures of polar and non-polar solvents are often employed. A common mobile phase for amino acids and their derivatives consists of n-butanol, acetic acid, and water. crsubscription.comamrita.edu The Rƒ value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and is characteristic for a given compound in a specific solvent system on a particular stationary phase.

Since this compound is a colorless compound, visualization of the TLC spots after elution is necessary. Several methods can be employed:

UV Light: If the compound or impurities contain a UV-active chromophore, the plate can be observed under short-wavelength UV light (typically 254 nm), where spots may appear as dark patches on a fluorescent background. rsc.org

Iodine Chamber: Exposing the dried plate to iodine vapor is a common, non-destructive method where compounds that react with or absorb iodine appear as brown spots. rsc.org

Staining Reagents: Chemical stains that react with the functional groups of the analyte are highly effective. For the amine group in this compound, a ninhydrin (B49086) solution is a highly specific and sensitive visualizing agent. crsubscription.comamrita.eduuni-giessen.de Upon heating, ninhydrin reacts with primary and secondary amines to produce distinctly colored spots, typically purple or violet. amrita.eduuni-giessen.de

By spotting the starting material, the reaction mixture, and a co-spot (a mixture of both) on the same plate, one can track the reaction's progress over time. libretexts.org The gradual disappearance of the starting material spot and the intensification of the product spot in the reaction mixture lane indicate the conversion of reactant to product. libretexts.org

Table 1: Representative TLC Systems for Amino Alcohol Analysis

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Applicable Compound Class |

|---|---|---|---|

| Silica Gel 60 F254 | n-Butanol : Acetic Acid : Water (12:3:5 v/v/v) | Ninhydrin spray followed by heating | Amino Acids / Amino Alcohols crsubscription.comamrita.edu |

| Silica Gel | Ethanol : Water : Acetic Acid (16:3:1 v/v/v) | Ninhydrin in the mobile phase, followed by heating | Amino Alcohols uni-giessen.de |

| Silica Gel | n-Propanol : Methanol (B129727) : Ammonia (B1221849) (5:1:0.9 v/v/v) | UV light (292 nm) | Amine-containing compounds uni-giessen.de |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds without decomposition. tandfonline.comnih.gov It is particularly useful for assessing the purity of substances like this compound and quantifying its content and that of any volatile impurities. sigmaaldrich.comsigmaaldrich.com

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column. fao.org

For the analysis of amino alcohols, several factors must be considered:

Volatility and Thermal Stability: this compound has a boiling point that makes it amenable to GC analysis. However, the presence of polar hydroxyl and amine groups can lead to peak tailing due to interactions with the stationary phase.

Column Selection: A column with a suitable stationary phase is crucial for good separation. For polar analytes like amines and alcohols, polar columns are often used. A gas-liquid chromatographic system using 9% Amine 220 on Chromosorb W has been successfully used to separate propanol (B110389) and various propylamines. tandfonline.com For more complex mixtures of related impurities, a quartz capillary column (e.g., 30m x 0.32mm x 0.5µm) may be employed. google.com

Derivatization: To improve chromatographic behavior (e.g., reduce peak tailing, increase volatility and thermal stability), amino alcohols can be derivatized. For instance, reacting the sample with trifluoroacetic anhydride (B1165640) (TFAA) converts the polar -OH and -NH groups into less polar trifluoroacetyl esters and amides, which generally exhibit better peak shapes and separation on non-polar columns. However, direct injection without derivatization is often preferred for simplicity if the analytical goals can be met. google.compatsnap.com

Detection: A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds like this compound due to its high sensitivity and wide linear range. tandfonline.com When coupled with a Mass Spectrometer (GC-MS), it allows for not only quantification but also the identification of unknown impurities based on their mass spectra. patsnap.comgcms.cznih.gov

A typical GC analysis involves setting specific conditions for the injector, column oven, and detector temperatures. The oven temperature can be held constant (isothermal) or programmed to increase over time, which is useful for separating compounds with a wide range of boiling points. nih.govnih.gov

Table 2: Example GC Conditions for Analysis of Related Amino Alcohols

| Parameter | Condition 1 (for Propylamines/Propanol) tandfonline.com | Condition 2 (for 3-Methylamino-1,2-propanediol) google.compatsnap.com |

|---|---|---|

| Column | 9% Amine 220 on Chromosorb W | Quartz Capillary Column (30m x 0.32mm x 0.5µm) |

| Carrier Gas | Nitrogen | Nitrogen (Flow: 30-40 mL/min) |

| Injector Temperature | Not Specified | 280-320 °C |

| Oven Temperature | 95 °C (Isothermal) | 240-260 °C |

| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |

| Detector Temperature | Not Specified | 280-320 °C |

Crystallographic Analysis for Solid-State Structure Elucidation

X-ray crystallography is the definitive experimental science for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the solid state. wikipedia.orgiucr.org For a compound like this compound, crystallographic analysis would reveal the exact conformation of the molecule and how its hydroxyl and amine groups participate in forming a stable crystal lattice.

Once a suitable crystal is obtained, it is mounted in a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays into a unique pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of the atoms are determined. wikipedia.org

Key findings from crystallographic studies of other amino alcohols include:

Hydrogen Bonding: The presence of both a hydrogen bond donor (the -OH and -NH groups) and acceptor (the oxygen and nitrogen atoms) in amino alcohol molecules leads to extensive intra- and intermolecular hydrogen bonding. These interactions are fundamental to the crystal's structure, often forming chains, sheets, or more complex three-dimensional networks. iucr.orgresearchgate.net For instance, the structure of 1-[(2-hydroxy-2-methylpropyl)methylamino]-2-methylpropan-2-ol features both intra- and intermolecular O—H⋯O hydrogen bridges, resulting in the formation of infinite polymer chains. iucr.org

Molecular Conformation: The crystal structure reveals the preferred conformation of the molecule in the solid state, including the torsion angles of the propyl and propanol chains.

Crystal Packing: The analysis provides data on the unit cell parameters (a, b, c, α, β, γ), the crystal system (e.g., orthorhombic, monoclinic), and the space group, which describe the symmetry and packing of the molecules within the crystal. nih.gov

Table 3: General Crystallographic Data for a Representative Amino Alcohol

| Crystallographic Parameter | Example Value (for C30H29NO) nih.gov | Information Provided |

|---|---|---|

| Crystal System | Orthorhombic | The basic geometric shape of the unit cell. |

| Space Group | P2₁2₁2₁ | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 7.3009 Å, b = 11.0552 Å, c = 29.355 Å | The lengths of the edges of the unit cell. |

| Unit Cell Angles | α = 90°, β = 90°, γ = 90° | The angles between the edges of the unit cell. |

| Radiation Type | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the experiment. |

Note: The data in this table is for a different, more complex β-amino alcohol and serves as an illustration of the types of parameters obtained from a crystallographic study.

This structural information is crucial not only for fundamental chemical understanding but also serves as a basis for designing new materials and pharmaceuticals, as the solid-state structure can influence a compound's physical properties and biological activity. wikipedia.orgnih.govnih.govmdpi.com

Computational Chemistry and Theoretical Investigations of 3 Propylamino Propan 1 Ol

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations, known as conformations.

The conformational landscape of 3-(Propylamino)propan-1-ol is expected to be complex due to the flexibility of the propyl and propanol (B110389) chains. Ab initio and Density Functional Theory (DFT) methods are the primary tools for exploring this landscape. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule.

For the related compound, 3-amino-1-propanol, studies have shown that in the gaseous phase, the molecule exists as a mixture of conformers. The most stable forms are those that allow for an intramolecular hydrogen bond between the hydroxyl group (-OH) and the amino group (-NH2) acs.org. The presence of the N-propyl group in this compound would introduce additional rotational possibilities and steric considerations, influencing the preferred conformations.

A systematic conformational search for this compound would typically involve:

Initial Geometry Optimization: Using a lower level of theory to quickly optimize a wide range of possible starting geometries.

High-Level Re-optimization: Taking the low-energy conformers and re-optimizing them with more accurate methods, such as DFT with a larger basis set (e.g., B3LYP/6-311++G(d,p)), to obtain reliable energy rankings and geometric parameters.

The results of such an analysis would predict the most stable conformers and the energy barriers between them, providing a detailed picture of the molecule's flexibility.

Table 1: Key Torsional Angles in this compound for Conformational Analysis

| Torsional Angle | Description | Expected Influence on Conformation |

| O-C-C-C | Defines the orientation of the hydroxyl group relative to the carbon backbone. | Influences the potential for intramolecular hydrogen bonding. |

| C-C-C-N | Describes the central part of the propanolamine (B44665) backbone. | Governs the overall shape (e.g., linear vs. bent). |

| C-C-N-C | Defines the orientation of the propyl group relative to the nitrogen atom. | Steric hindrance from the propyl group will impact stability. |

| C-N-C-C | Describes the rotation within the N-propyl group. | Contributes to the overall conformational complexity. |

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals that dictate a molecule's reactivity.

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons. In this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, as these are the most electron-rich centers.

LUMO: The LUMO is the orbital that is most likely to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the chemical stability and reactivity of the molecule. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions wikipedia.org.

DFT calculations can accurately predict the energies and shapes of these orbitals. This information is vital for understanding potential reaction pathways, such as nucleophilic or electrophilic attacks.

Theoretical Modeling of Intermolecular and Intramolecular Interactions

The presence of both a hydroxyl group (-OH) and a secondary amino group (-NH-) makes this compound capable of forming various non-covalent interactions, which are critical to its physical properties and behavior in different environments.

This compound can act as both a hydrogen bond donor (from the O-H and N-H groups) and a hydrogen bond acceptor (at the lone pairs of the oxygen and nitrogen atoms). This allows for the formation of:

Intramolecular Hydrogen Bonds: As seen in the analogue 3-amino-1-propanol, a hydrogen bond can form between the hydroxyl hydrogen and the amino nitrogen within the same molecule, leading to a stable, cyclic-like conformation acs.org.

Intermolecular Hydrogen Bonds: In the liquid or solid state, molecules of this compound can form extensive networks of hydrogen bonds with each other. These interactions are significantly stronger than van der Waals forces and are responsible for the relatively high boiling points of similar amino alcohols libretexts.orglibretexts.orgyoutube.com.

Computational models can quantify the strength of these hydrogen bonds by calculating their binding energies. For instance, studies on 3-amino-1-propanol have shown that strong O-H···N hydrogen bonds are key to the stability of certain dimer configurations rsc.org.

To provide a more detailed and quantitative description of these interactions, advanced computational techniques are employed.

Atoms in Molecules (AIM) Theory: AIM analysis examines the topology of the electron density to identify and characterize chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) between atoms, one can determine the nature and strength of an interaction. For a hydrogen bond, the properties of the electron density at the BCP can confirm its existence and estimate its strength.

Non-Covalent Interaction (NCI) Analysis: The NCI index is a visualization tool that helps to identify and map non-covalent interactions in real space. It generates three-dimensional surfaces that highlight regions of steric repulsion, van der Waals forces, and hydrogen bonding, color-coding them according to their strength. This provides an intuitive and comprehensive picture of the interaction landscape within and between molecules.

These methods would be invaluable for mapping the intricate network of hydrogen bonds and other weaker interactions that govern the supramolecular structure of this compound.

Reaction Mechanism and Kinetics Prediction

Computational chemistry is also a predictive tool for studying chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and thereby elucidate the reaction mechanism.

For a molecule like this compound, theoretical studies could investigate various reactions, such as:

N-Alkylation: The reaction of the secondary amine with an alkyl halide.

Oxidation: The oxidation of the primary alcohol to an aldehyde or carboxylic acid.

Dehydration: The elimination of water to form an unsaturated compound.

For each potential reaction, computational methods can be used to:

Calculate Activation Energies: By determining the energy of the transition state relative to the reactants, the activation energy barrier can be calculated. This is directly related to the reaction rate.

Predict Kinetic Isotope Effects: By modeling the reaction with different isotopes (e.g., replacing hydrogen with deuterium), it is possible to predict how the reaction rate will change, which can provide further insight into the mechanism.

These theoretical predictions are crucial for understanding the reactivity of this compound and for designing synthetic routes or predicting its chemical fate.

Energetics of Proton Transfer and Transition State Analysis

A critical aspect of understanding reaction mechanisms is analyzing the energetics of the process, including the stability of intermediates and the energy barriers of transition states. For the CO₂ absorption reaction with 3-amino-1-propanol, computational studies have quantified these energetic aspects.

Prediction of Thermophysical Properties and Solvent Behavior

Computational models are invaluable for predicting the physical properties of chemical systems, which is essential for designing and optimizing industrial processes. For aqueous solutions of alkanolamines, properties like density and viscosity are critical for equipment design and process simulation. liu.se

Theoretical Exploration of Volumetric and Optical Properties (e.g., 3-amino-1-propanol)

Theoretical models and correlations are developed to predict the volumetric properties of alkanolamine solutions over various concentrations and temperatures. For aqueous solutions of 3-amino-1-propanol (3A1P), researchers have proposed specific density correlations based on experimental data. liu.seliu.se These models are crucial for engineering calculations and simulations of absorption-desorption processes. liu.se One such correlation for aqueous 3A1P density data was able to represent measured values with a high degree of accuracy, showing an Average Absolute Relative Deviation (AARD) of just 0.2%. liu.sescispace.com This demonstrates the predictive power of such theoretical explorations for fundamental properties like density.

Modeling of Viscosity and Density of Aqueous Solutions

The viscosity and density of aqueous amine solutions are critical parameters for mass and heat transfer calculations in process equipment. liu.se Several theoretical and semi-empirical models have been employed to correlate the viscosity of aqueous 3-amino-1-propanol solutions.

Notable models include the McAllister three-body model and Eyring's viscosity model, which is based on the absolute rate theory. liu.seliu.se These models are fitted to experimental data to determine parameters that can then be used to predict viscosity under different conditions. A Redlich-Kister type polynomial has also been used to effectively fit the excess free energy of activation for viscous flow in 3A1P-water mixtures. liu.seliu.se The accuracy of these models is essential for their application in process simulations.

| Property | Model/Correlation | Reported Accuracy (AARD) | Reference |

|---|---|---|---|

| Density | Empirical Correlation (Aronu et al.) | 0.2% | liu.sescispace.com |

| Kinematic Viscosity | McAllister Three-Body Model | ~4% | scispace.com |

| Dynamic Viscosity | Eyring's Viscosity Model with Redlich-Kister Polynomial | 2.7% | scispace.com |

Computational Approaches for Structure-Property Relationship (SPR) Studies

Computational studies are pivotal in establishing structure-property relationships (SPRs), which explain how a molecule's chemical structure influences its physical and reactive properties. For alkanolamines, SPR studies help in designing novel solvents with improved performance for applications like CO₂ capture. acs.org

By systematically modifying molecular structures in silico, researchers can predict the resulting changes in properties such as basicity (pKa), reaction rates, and thermodynamic efficiency. For instance, computational DFT analysis has been used to compute the pKa values of various alkanolamines, showing a good correlation with experimental results. devagirijournals.com These studies reveal that structural features, such as the presence of electron-withdrawing alcoholic groups, can destabilize the protonated form of the amine and thus affect its basicity. devagirijournals.com

Furthermore, SPR studies have highlighted the importance of the alkanolamine backbone length in CO₂ capture. A comparative study of 3-amino-1-propanol and monoethanolamine (MEA) showed that the longer carbon backbone of 3-amino-1-propanol alters its packing density on a substrate and the interaction strength with its amine functional group. acs.org This structural difference leads to a significant variation in their reactivity towards CO₂, with the amine group in 3-amino-1-propanol being more readily available to capture CO₂ in certain supported systems. acs.org Such insights are crucial for the rational design of more effective materials for carbon capture and other applications. acs.org

Derivatives, Analogs, and Structure Activity Relationship Sar Studies of 3 Propylamino Propan 1 Ol

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of 3-(propylamino)propan-1-ol is crucial for expanding its chemical space and investigating its potential applications. Methodologies often focus on creating stereochemically pure molecules and introducing specific functional groups to modulate properties.

Design and Synthesis of Enantiomerically Pure Derivatives

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has spurred the development of asymmetric syntheses for chiral amino alcohols. The synthesis of optically active γ-azidoalcohols, which can be converted to the corresponding amino alcohols, represents one effective strategy. researchgate.net Lipase-catalyzed kinetic resolution of γ-azidoalcohol acetates can yield enantiomerically pure azidoalcohols, which are versatile precursors for chiral amino alcohols. researchgate.net

Another prominent method is the asymmetric hydrogenation of β-amino ketones or enaminones using transition metal complexes with chiral bidentate phosphine (B1218219) ligands. researchgate.net This approach allows for the direct formation of chiral amino alcohols with high enantioselectivity. Chemoenzymatic strategies, employing enzymes like carbonyl reductases, have also been successfully used to produce enantiopure amino alcohol intermediates. researchgate.net For instance, the intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol has been synthesized with high enantiomeric excess using immobilized Saccharomyces cerevisiae. researchgate.net These established methods for creating chiral centers in similar structures are directly applicable to the synthesis of enantiomerically pure derivatives of this compound.

| Method | Description | Key Features |

| Kinetic Resolution | Enzymatic (e.g., lipase) resolution of a racemic mixture of an amino alcohol precursor. researchgate.net | High enantiopurity of the resulting alcohol. researchgate.net |

| Asymmetric Hydrogenation | Reduction of a prochiral ketone or enaminone using a chiral catalyst. researchgate.net | Direct synthesis of the chiral amino alcohol; high efficiency and enantioselectivity. researchgate.net |

| Chemoenzymatic Synthesis | Use of enzymes (e.g., carbonyl reductases) for the key stereoselective step. researchgate.net | High enantiomeric excess (>99.0%) can be achieved. researchgate.net |

Fluorinated Analogs for Stereochemical Investigations

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. The synthesis of fluorinated analogs of this compound is of interest for stereochemical investigations and for modifying molecular interactions. A general strategy for creating such analogs involves the synthesis of fluorinated building blocks that can then be incorporated into the target structure.

For example, fluorinated alkyl iodides can be synthesized from the corresponding fluorinated alcohols and serve as key intermediates. beilstein-journals.org Chiral Ni(II) complexes have been used for the asymmetric synthesis of fluorinated amino acids, demonstrating a pathway for introducing fluorine into chiral aliphatic chains. beilstein-journals.org This approach could be adapted to prepare fluorinated propyl or propanol (B110389) segments, which could then be combined to form the desired fluorinated this compound analog. The synthesis of precursors like 3,3,3-trifluoro-2-methylpropan-1-ol highlights the availability of fluorinated starting materials for such synthetic routes. beilstein-journals.org

Exploration of 3-(3-Hydroxy-propylamino)-propan-1-ol and its Polyfunctional Variants

3-(3-Hydroxy-propylamino)-propan-1-ol, also known as bis(3-hydroxypropyl)amine, is a polyfunctional variant that features two hydroxyl groups. nih.gov This compound is a colorless to slightly yellow liquid, soluble in water and common organic solvents. Its bifunctional nature, containing both secondary amine and hydroxyl groups, makes it a versatile intermediate for synthesizing other organic compounds like dyes and surfactants.

A reported synthesis method involves a two-step process: the reaction of hexanal with iminopropanol to form 3-hexanoylaminopropanol, followed by reduction via hydrogenation to yield the final product. This structure underscores the potential for creating polyfunctional derivatives from the basic amino propanol scaffold.

Table of Properties for 3-(3-Hydroxy-propylamino)-propan-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅NO₂ |

| Molar Mass | 133.19 g/mol |

| Appearance | Colorless to slightly yellow liquid |

| CAS Number | 14002-33-6 |

| Boiling Point | 185-188 °C (30-31 Torr) |

Synthesis of 3-(Dipropylamino)propan-1-ol and Related Di-substituted Amino Alcohols

The synthesis of di-substituted amino alcohols like 3-(dipropylamino)propan-1-ol can be achieved through established routes. A common industrial method for synthesizing related N,N-dialkylamino alcohols involves the reaction of a secondary amine with a suitable three-carbon electrophile. For example, 3-dimethylamino-1-propanol is synthesized by the reaction of dimethylamine with acrolein in a Michael addition, followed by reduction of the intermediate aldehyde. An alternative route involves the reaction of the secondary amine with a 3-halopropanol, such as 1-chloro-3-propanol.

Applying this logic to the synthesis of 3-(dipropylamino)propan-1-ol, one would react dipropylamine with either acrolein (followed by reduction) or a 3-halo-1-propanol. These methods provide a straightforward pathway to N,N-disubstituted derivatives.

Preparation of 2,2-Dimethyl-3-[methyl(propyl)amino]propan-1-ol

The synthesis of sterically hindered amino alcohols such as 2,2-Dimethyl-3-[methyl(propyl)amino]propan-1-ol can be accomplished using reactions that build the carbon skeleton. The Mannich reaction is a powerful tool for this purpose. This reaction typically involves an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an acidic proton, such as another aldehyde.

For instance, a related compound, 3-dimethylamino-2,2-dimethylpropanal, can be synthesized from isobutyraldehyde, dimethylamine, and formaldehyde. Subsequent reduction of the resulting aldehyde yields the corresponding amino alcohol. To synthesize 2,2-Dimethyl-3-[methyl(propyl)amino]propan-1-ol, a similar approach could be employed using isobutyraldehyde, formaldehyde, and N-methylpropylamine, followed by reduction of the aldehyde functional group.

Comparative Studies with Isomeric and Homologous Amino Alcohols

The properties and reactivity of amino alcohols are highly dependent on their specific structure, including the relative positions of the amino and hydroxyl groups (isomerism) and the length of the alkyl chains (homology). Vicinal amino alcohols (1,2-amino alcohols) are a common structural motif in natural products and pharmaceuticals, contrasting with the 1,3-amino alcohol structure of this compound. aalto.fi The diastereoselective synthesis of vicinal amino alcohols is a well-studied field, often starting from enantiopure materials like amino acids. aalto.fi

Comparative studies on the physicochemical properties of isomeric compounds provide valuable insights. For example, research exploring the volumetric and optical properties of 3-amino-1-propanol and isomeric butanols has been conducted. researchgate.net Furthermore, the coordination chemistry of amino alcohols can differ based on their structure. A study on 3-amino-1-propanol and its lower homolog N-methylaminoethanol showed different coordination modes to zinc(II). rsc.org While 3-amino-1-propanol coordinated in a monodentate fashion through the amino nitrogen, the N-methylaminoethanol ligand coordinated in a bidentate, chelating manner using both its functional groups. rsc.org These findings suggest that the longer carbon chain in 1,3-amino alcohols like this compound may favor monodentate coordination over the formation of a stable chelate ring, a key difference when compared to their 1,2-amino alcohol isomers.

Reactivity and Behavior Comparison with 3-Amino-1-propanol

This compound is a secondary amino alcohol, distinguishing it from the primary amino alcohol, 3-Amino-1-propanol. This structural difference—the substitution of a hydrogen atom on the amino group with a propyl group—fundamentally alters its chemical reactivity and behavior.

Basicity and Nucleophilicity: The propyl group is an electron-donating alkyl group. This inductive effect increases the electron density on the nitrogen atom, making this compound more basic than 3-Amino-1-propanol. As a stronger base, it more readily accepts a proton to form a propylaminium ion. This enhanced basicity also translates to greater nucleophilicity. The nitrogen in this compound, with its lone pair of electrons, is more available to attack electrophilic centers. Consequently, it is expected to be more reactive in nucleophilic substitution and acylation reactions compared to its primary amine counterpart.

Table 1: Comparison of Properties between this compound and 3-Amino-1-propanol

| Property | This compound (Secondary Amino Alcohol) | 3-Amino-1-propanol (Primary Amino Alcohol) |

|---|---|---|

| Amine Type | Secondary (2°) | Primary (1°) |

| Basicity | Higher (due to electron-donating propyl group) | Lower |

| Nucleophilicity | Higher | Lower |

| Steric Hindrance at Nitrogen | Higher (due to propyl group) | Lower |

| Hydrogen Bonding (Amine) | One N-H bond for donation | Two N-H bonds for donation |

Influence of Alkyl Chain Length and Amine Substitution Pattern on Chemical Properties

The chemical and physical properties of amino alcohols are significantly modulated by the length of the N-alkyl chain and the substitution pattern of the amine (primary, secondary, or tertiary).

Influence of Alkyl Chain Length: Increasing the length of the alkyl chain on the nitrogen atom, for instance, from a propyl to a butyl or longer chain, has several predictable effects:

Basicity: Longer alkyl chains continue to be electron-donating, generally maintaining or slightly increasing the basicity of the amine.

Solubility: The hydrophobic character of the molecule increases with the length of the alkyl chain. This leads to a decrease in solubility in polar solvents like water but an increase in solubility in nonpolar organic solvents.

Physical Properties: Properties such as viscosity and density are also affected. Studies on related compounds have shown that increasing the alkyl chain length can lead to a decrease in density and viscosity. esciencesspectrum.com Longer alkyl chains can also lead to the formation of organized molecular assemblies or nanostructures due to van der Waals forces. mdpi.com

Influence of Amine Substitution Pattern: The classification of the amine as primary, secondary, or tertiary is a critical determinant of its chemical properties.

Primary (1°): Possesses two hydrogen atoms on the nitrogen (e.g., 3-Amino-1-propanol). They can act as hydrogen bond donors and are less sterically hindered. They undergo reactions like acylation and alkylation.

Secondary (2°): Has one alkyl group and one hydrogen on the nitrogen (e.g., this compound). They are generally more basic than primary amines but are more sterically hindered. They can still undergo acylation.

Tertiary (3°): Contains three alkyl groups on the nitrogen. Lacking an N-H bond, they cannot undergo acylation. They are typically less basic than secondary amines in aqueous solutions due to issues with solvation of the protonated form.

This substitution pattern directly impacts reactivity in key chemical transformations, such as the "borrowing hydrogen" methodology for N-alkylation, where the amine reacts with an alcohol to form a more substituted amine. beilstein-journals.org

Structure-Function Relationships in Non-Human Biological Systems

Molecular Interactions of Amino Alcohol Derivatives with Receptors (e.g., D2, 5-HT1A, E-selectin)

The amino alcohol motif is a key pharmacophore in many biologically active compounds. The specific interactions of its derivatives with biological receptors are dictated by the molecule's three-dimensional shape and electronic properties, which allow it to fit into and interact with specific binding pockets on the receptor proteins.

Dopamine D2 Receptors: Ligands for dopamine receptors (DRs) typically contain a protonable nitrogen atom. This nitrogen forms a crucial ionic bond with a highly conserved, negatively charged aspartate residue (Asp3.32) in the receptor's binding pocket. mdpi.com For an amino alcohol derivative, the protonated amine would be the primary anchor point. The rest of the molecule, including the alkyl chain and the propanol backbone, would then orient itself within the pocket, forming additional interactions (e.g., van der Waals, hydrogen bonds) with other amino acid residues. The specific orientation and fit determine the ligand's affinity and whether it acts as an agonist or antagonist. nih.gov

Serotonin 5-HT1A Receptors: The 5-HT1A receptor is a well-studied target for psychiatric disorders. nih.gov Ligands for this receptor also typically feature a basic nitrogen that interacts with an aspartate residue in the binding site. nih.gov Beyond this key interaction, the shape and electronic nature of the rest of the ligand are critical for selectivity and function. For derivatives of this compound, the propyl group and the hydroxyl group would interact with specific sub-pockets. The hydroxyl group, for example, could act as a hydrogen bond donor or acceptor with polar amino acid residues like serine or threonine within the binding site. acs.org

E-selectin: E-selectin is a cell adhesion molecule involved in inflammation that recognizes carbohydrate ligands. While not a typical target for small amino alcohol drugs, the principles of molecular recognition apply. E-selectin's binding site (a lectin domain) recognizes specific hydroxyl group arrangements and charged moieties on its ligands. frontiersin.org An amino alcohol derivative would need to present a specific spatial arrangement of hydrogen-bonding groups and hydrophobic regions to achieve significant interaction.

Elucidation of Steric and Electronic Effects on Biological Activities

The biological activity of a molecule like this compound or its derivatives is a direct consequence of its chemical structure. Steric and electronic effects are fundamental to understanding its structure-activity relationship (SAR).

Steric Effects: Steric factors relate to the size and shape of the molecule and its constituent parts.

Receptor Fit: The volume and conformation of the N-propyl group and the propanol backbone determine how well the molecule fits into a receptor's binding site. A bulky group may enhance binding if it fits into a corresponding hydrophobic pocket, or it may prevent binding if it clashes with the receptor wall (steric hindrance). nih.gov For instance, studies on D2 receptor ligands have shown that intermolecular steric contacts are a major factor in determining ligand orientation and affinity. nih.gov

Conformational Flexibility: The length of the alkyl chain influences the molecule's flexibility. Longer, more flexible chains can adopt a wider range of conformations, one of which might be optimal for binding. However, excessive flexibility can be entropically unfavorable.

Electronic Effects: Electronic effects are governed by the distribution of electrons within the molecule, which influences its polarity, ability to form hydrogen bonds, and reactivity.

Hydrogen Bonding: The hydroxyl group and the secondary amine are capable of forming hydrogen bonds, which are critical for anchoring the ligand within the binding site of many receptors. mdpi.com

Ionic Interactions: As mentioned, the basicity of the amine (an electronic property) is crucial for forming the key ionic bond with acidic residues (like aspartate) in aminergic receptors such as D2 and 5-HT1A. mdpi.com

Lipophilicity: The N-propyl group increases the molecule's lipophilicity (fat-solubility) compared to 3-Amino-1-propanol. Lipophilicity is a critical factor in how a molecule crosses biological membranes to reach its target and can also contribute to hydrophobic interactions within the receptor pocket. A combination of electronic properties and lipophilicity is often key to improving biological activity. nih.govnih.gov

Table 2: Summary of Steric and Electronic Effects on Biological Activity

| Effect | Description | Impact on Biological Activity |

|---|---|---|

| Steric (Size/Shape) | The three-dimensional arrangement of atoms (e.g., the bulk of the propyl group). | Determines the "fit" into a receptor binding pocket. Can enhance binding through optimal contacts or reduce it via steric clashes. |

| Electronic (Charge Distribution) | Influences properties like basicity, polarity, and hydrogen bonding capability. | Crucial for forming specific interactions like ionic bonds (with the protonated amine) and hydrogen bonds (with the hydroxyl and amine groups). |

| Lipophilicity | The "fat-loving" character of the molecule, influenced by the alkyl chain. | Affects membrane permeability and hydrophobic interactions with the receptor. |

Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block and Intermediate

The dual functionality of N-alkylated amino alcohols makes them valuable intermediates in multi-step organic synthesis. The nucleophilic amine can readily participate in reactions such as alkylation, acylation, and condensation, while the hydroxyl group can undergo esterification, etherification, and oxidation. This allows for the sequential or selective modification of either end of the molecule, making it a versatile scaffold for constructing more complex chemical structures.

Derivatives of 3-amino-1-propanol are critical intermediates in the synthesis of several important pharmaceutical drugs. The specific N-alkylation and other substitutions on the aminopropanol backbone are crucial for the biological activity of the final compound.

A prominent example is the synthesis of Duloxetine, an antidepressant. A structurally related compound, (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol, serves as a key chiral intermediate in its production. researchgate.netgoogle.com The synthesis involves the precise construction of this amino alcohol, which contains the core structure necessary for the final drug molecule. Optically active 3-amino-1-propanol derivatives are also foundational for other antidepressants like Fluoxetine, Nisoxetine, and Tomoxetine. google.com The synthesis of these active pharmaceutical ingredients often relies on obtaining high-purity aminopropanol intermediates. google.com

The bifunctional nature of amino alcohols, possessing both amine and hydroxyl groups, also facilitates their use in the synthesis of β-blockers.

| Drug Name | Therapeutic Class | Key Intermediate Class | Reference |

|---|---|---|---|

| Duloxetine | Antidepressant | N-Methyl-3-amino-1-propanol derivative | researchgate.netgoogle.comgoogle.com |

| Fluoxetine | Antidepressant | 3-Amino-1-propanol derivative | researchgate.netgoogle.com |

| Tomoxetine | ADHD Treatment | 3-Amino-1-propanol derivative | google.com |

| Nisoxetine | Antidepressant | 3-Amino-1-propanol derivative | google.com |

Beyond specific, well-known pharmaceuticals, the aminopropanol scaffold is a precursor to a wider range of biologically active compounds. The ability to synthesize optically active (chiral) derivatives is particularly important, as the stereochemistry of a molecule often dictates its biological function. google.com Methods for producing enantiomerically pure 3-amino-1-propanol derivatives, such as asymmetric hydrogenation, are crucial for their use as precursors. researchgate.net These chiral building blocks are used not only for pharmaceutical intermediates but also for fine chemical products and other physiologically active substances. google.com